molecular formula C7H11ClN2O2 B015682 Methyl 3-(1H-imidazol-4-yl)propanoate CAS No. 31434-93-2

Methyl 3-(1H-imidazol-4-yl)propanoate

Cat. No. B015682
CAS RN: 31434-93-2
M. Wt: 190.63 g/mol
InChI Key: YFEPBWKUBQUBKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to methyl 3-(1H-imidazol-4-yl)propanoate, often involves innovative methodologies that enhance their potential in various applications. One notable example is the synthesis of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which exhibit potent inhibitory activity in certain assays (Gomaa et al., 2011). Additionally, the synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid and its derivatives highlights the versatility of imidazole compounds in generating mitochondria-targeted prodrugs (Hattan et al., 2013).

Molecular Structure Analysis

Understanding the molecular structure of methyl 3-(1H-imidazol-4-yl)propanoate is crucial for its application in various fields. Research on similar compounds, such as the triazole compound 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate, provides insight into their molecular geometry and potential interactions, as determined through spectroscopic and X-ray single-crystal determination techniques (Tanak et al., 2010).

Scientific Research Applications

  • Inhibitory Activity Against Retinoic Acid 4-Hydroxylase (CYP26)

    Derivatives of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates show potent inhibitory activity against CYP26, which is significant in the context of retinoid-responsive neuroblastoma treatment (Gomaa et al., 2011).

  • Synthesis of Potent Impromidine-Type Histamine H2 Receptor Agonists

    The efficient synthesis of 3-(1H-imidazol-4-yl)propanamine, an essential intermediate for these agonists, is derived from trans-urocanic acid (Sellier et al., 1992).

  • Role in Regulating Protein-Bound Organometallic B12 Cofactors

    The 1H-imidazole base plays a role in destabilizing the protein-bound organometallic B12 cofactor, suggesting a regulatory function (Fasching et al., 2000).

  • Synthesis Route for Carbonyl Compounds

    A study demonstrates the synthesis and conversion of (1-methyl-1H-imidazol-2-yl) methanol derivatives into carbonyl compounds, offering a new synthetic route (Ohta et al., 1987).

  • Synthesis of Mitochondria-Targeted Prodrugs of Methimazole

    A modified method for synthesizing these prodrugs was developed, leading to the creation of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylic acid (Hattan et al., 2013).

  • Corrosion Inhibition in Sulphuric Acid

    1,3,4-oxadiazole derivatives, including MBIMOT, EBIMOT, and PBIMOT, exhibit mixed physisorption and chemisorption behavior, effectively inhibiting mild steel corrosion in sulphuric acid (Ammal et al., 2018).

  • Synthesis of Optically Active Organic Compounds

    The synthesis and transformation of new optically active 1H-imidazole 3-oxides with a substituted acetate group offer potential for developing new organic compounds (Jasiński et al., 2008).

  • Imaging Hypoxia in Tumor Tissue

    O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT) is a new class of tracer for imaging hypoxia in tumor tissue, potentially transported into cells through amino acid transporters (Malik et al., 2012).

  • Antagonists for Histamine H3-Receptor

    4-Alkynylphenyl imidazolylpropyl ethers have been identified as selective histamine H3-receptor antagonists with high oral central nervous system activity, which could benefit therapy for H3-receptor-dependent CNS diseases (Krause et al., 1998).

  • Bone Imaging Applications

    99mTc-MIPrDP shows great potential for bone imaging due to its highly selective uptake in the skeletal system and rapid clearance from soft tissues (Qiu et al., 2011).

Safety And Hazards

The safety information for Methyl 3-(1H-imidazol-4-yl)propanoate indicates that it has hazard statements H302, H315, H319, and H3355. The precautionary statements include P261, P305+P351+P3385.


Future Directions

The future directions for Methyl 3-(1H-imidazol-4-yl)propanoate are not explicitly stated in the available literature. However, given its potential use in scientific research, it is likely that future studies will continue to explore its properties and potential applications1.


properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPBWKUBQUBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1H-imidazol-4-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Stark, K Purand, A Hüls, X Ligneau… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and biological evaluation of new histamine H 3 receptor antagonists with an iodinated aryl partial structure are described as part of an extensive research program to find …
Number of citations: 84 0-pubs-acs-org.brum.beds.ac.uk
G Lelais, P Micuch, D Josien‐Lefebvre… - Helvetica chimica …, 2004 - Wiley Online Library
The Ser, Cys, and His side chains play decisive roles in the syntheses, structures, and functions of proteins and enzymes. For our structural and biomedical investigations of β‐peptides …
M Minaeian - 2017 - search.proquest.com
Alzheimer’s disease (AD) is the most common form of dementia and effects an estimated 44 million people worldwide. Current medications approved for the treatment of AD (…
S Kukielski - 2018 - search.proquest.com
Design, Synthesis, and Evaluation of 3, 4, 5-Trisubstituted-1, 2, 4-Triazoles as Selective SST4 Agonists for the Treatment of Alzheimer's Disease Abstract This research investigates the …
N Plank - 2016 - epub.uni-regensburg.de
Previously, our workgroup applied the bivalent ligand approach for the H2R by linking two acylguanidine moieties. This led to highly potent and selective H2R agonists. However, the …
Number of citations: 2 epub.uni-regensburg.de

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